molecular formula C5H10BrN3Si B6153973 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole CAS No. 1248676-08-5

4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole

Cat. No.: B6153973
CAS No.: 1248676-08-5
M. Wt: 220.14 g/mol
InChI Key: AIFAHRFQNXXJMO-UHFFFAOYSA-N
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Description

4-Bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is a sophisticated bifunctional chemical building block designed for advanced research and development. Its molecular structure, C 5 H 10 BrN 3 Si, incorporates two highly versatile functional groups—bromo and trimethylsilyl—on the 1,2,3-triazole core, enabling diverse and sequential functionalization via cross-coupling and protodesilylation reactions . This makes it an invaluable intermediate in medicinal chemistry for constructing novel bioactive molecules . The 1,2,3-triazole scaffold is a privileged structure in drug discovery due to its metabolic stability, ability to form hydrogen bonds, and role as a bioisostere for amides and other heterocycles . This particular derivative is strategically functionalized for use in the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents by facilitating the creation of complex molecular architectures . Beyond pharmaceuticals, it serves as a key precursor in material science, particularly in the development of organic ligands and functional polymers . This product is intended for use by qualified researchers in a controlled laboratory setting. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use. The purchaser assumes all responsibility for the safe handling, use, and disposal of this compound in compliance with their institution's safety protocols and applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1248676-08-5

Molecular Formula

C5H10BrN3Si

Molecular Weight

220.14 g/mol

IUPAC Name

(5-bromo-2H-triazol-4-yl)-trimethylsilane

InChI

InChI=1S/C5H10BrN3Si/c1-10(2,3)5-4(6)7-9-8-5/h1-3H3,(H,7,8,9)

InChI Key

AIFAHRFQNXXJMO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NNN=C1Br

Purity

95

Origin of Product

United States

Mechanistic Insights and Theoretical Investigations Pertaining to 4 Bromo 5 Trimethylsilyl 2h 1,2,3 Triazole

Elucidation of Reaction Mechanisms in Triazole Synthesis and Transformation

The formation of the 1,2,3-triazole ring is most commonly achieved through the [3+2] cycloaddition of an azide (B81097) and an alkyne. The specific substitution pattern of the resulting triazole is dictated by the reaction conditions, particularly the presence or absence of a metal catalyst.

Metal-catalyzed azide-alkyne cycloaddition (M-AAC) reactions provide high regioselectivity, typically yielding 1,4-disubstituted triazoles (in the case of CuAAC) or 1,5-disubstituted triazoles (in the case of RuAAC). mdpi.comnih.gov The synthesis of a 4,5-disubstituted triazole like the title compound involves a trisubstituted alkyne precursor, trimethyl(bromoethynyl)silane, reacting with an azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Cu(I)-catalyzed reaction. nih.gov The catalytic cycle is proposed to proceed through the following key steps:

Formation of Copper-Acetylide: A terminal alkyne reacts with a Cu(I) salt to form a copper-acetylide intermediate. In the synthesis of 4-bromo-5-(trimethylsilyl)-1H-1,2,3-triazole, this would involve the reaction of trimethyl(bromoethynyl)silane with the copper catalyst.

Coordination of Azide: The organic azide coordinates to the copper center.

Cycloaddition: The azide undergoes a regioselective cycloaddition to the activated alkyne, leading to a six-membered copper-containing metallacycle intermediate.

Ring Contraction and Protonolysis: This intermediate undergoes reductive ring contraction to a triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst. mdpi.com

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, typically yield 1,5-disubstituted 1,2,3-triazoles. mdpi.com The proposed mechanism involves:

Ligand Exchange: The alkyne and azide displace spectator ligands on the ruthenium center to form an activated intermediate. mdpi.com

Oxidative Cyclization: The coordinated reactants undergo an oxidative cyclization to form a six-membered ruthenacycle.

Reductive Elimination: Reductive elimination from this intermediate releases the 1,5-disubstituted triazole product and regenerates the active Ru(II) catalyst.

Other Metal-Mediated Processes: Rhodium and gold complexes have also been employed to catalyze transformations of triazoles. For instance, rhodium catalysts can mediate a denitrogenative transannulation, converting a triazole into other nitrogen-containing heterocycles through the formation of a rhodium iminocarbene intermediate. nih.gov Gold nanoparticles have been shown to catalyze the azide-alkyne cycloaddition, proceeding through the coordination of the azide and a nucleophilic attack on the alkyne to form a six-membered intermediate, followed by reductive ring contraction and protonation. mdpi.com

Table 1: Comparison of Key Features in Metal-Mediated Triazole Synthesis

FeatureCopper(I)-Catalyzed (CuAAC)Ruthenium(II)-Catalyzed (RuAAC)Gold-Catalyzed (AuAAC)
Typical Regioselectivity 1,4-Disubstituted1,5-Disubstituted1,4-Disubstituted
Key Intermediate Copper-acetylide / Six-membered cupracycleSix-membered ruthenacycleSix-membered gold intermediate
Alkyne Reactant Terminal alkynesTerminal and internal alkynesTerminal alkynes
Proposed Mechanism Step Nucleophilic attack of azide on Cu-acetylideOxidative cyclizationNucleophilic attack of azide on coordinated alkyne

Metal-free synthesis of 1,2,3-triazoles can be achieved, often by leveraging thermal conditions or base catalysis, though typically with less control over regioselectivity compared to metal-mediated routes. mdpi.comrsc.org

Thermal Huisgen Cycloaddition: The original [3+2] cycloaddition reaction developed by Huisgen occurs under thermal conditions without a catalyst. frontiersin.org This reaction generally produces a mixture of 1,4- and 1,5-regioisomers because the energy difference between the two possible transition states is small. The reaction proceeds via a concerted pericyclic mechanism. For the synthesis of 4-bromo-5-(trimethylsilyl)-1H-1,2,3-triazole from trimethyl(bromoethynyl)silane and an azide, this would likely result in a mixture of regioisomers, with the ratio influenced by the electronic and steric properties of the substituents.

Base-Catalyzed Reactions: In the presence of a strong base in a polar aprotic solvent like DMSO, terminal alkynes can be deprotonated to form acetylide anions. nih.gov These acetylides can then react with organic azides to regioselectively form 1,5-disubstituted 1,2,3-triazoles. The proposed mechanism involves:

Deprotonation: A base (e.g., tetraalkylammonium hydroxide) reversibly deprotonates the terminal alkyne to generate a reactive acetylide. nih.gov

Nucleophilic Attack: The acetylide acts as a nucleophile, attacking the terminal nitrogen atom of the azide to form a triazenide intermediate.

Cyclization: The triazenide intermediate undergoes a 5-endo-dig or 6π-electrocyclization to form the triazolyl anion.

Protonation: The anionic triazole is protonated by the solvent or another proton source to yield the final product and regenerate the base. nih.gov

Another metal-free approach involves the reaction of β-carbonyl phosphonates with azides, where a cesium-chelated Z-enolate acts as an efficient dipolarophile in the [3 + 2] cyclization. nih.govacs.org

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for understanding the reactivity and regioselectivity observed in triazole synthesis. mdpi.comcuny.edu These studies provide insights into the electronic structures of reactants, the nature of transition states, and the influence of substituents.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of pericyclic reactions like the [3+2] cycloaddition. youtube.com The regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com

In the reaction between an azide (the 1,3-dipole) and an alkyne (the dipolarophile), the interaction can be either HOMO(azide)-LUMO(alkyne) or HOMO(alkyne)-LUMO(azide). The dominant interaction is the one with the smaller energy gap. The regioselectivity is then predicted by matching the atoms with the largest orbital coefficients in the interacting frontier orbitals.

For the synthesis of 4-bromo-5-(trimethylsilyl)-1,2,3-triazole, the electronic properties of the alkyne precursor, trimethyl(bromoethynyl)silane, are key.

The trimethylsilyl (B98337) (TMS) group is generally considered electron-donating through hyperconjugation but can also have π-acceptor character via d-orbital participation.

The bromo group is strongly electron-withdrawing due to its high electronegativity.

These substituents create an electronic bias in the alkyne's π-system, influencing the size of the orbital coefficients on the two alkyne carbons. DFT calculations would be needed to determine the precise orbital energies and coefficients, but generally, the larger HOMO coefficient is expected on the more electron-rich carbon, while the larger LUMO coefficient is on the more electron-poor carbon. The regioselectivity of the cycloaddition would depend on which FMO interaction dominates and how the orbital coefficients of the azide and the substituted alkyne align.

Beyond orbital interactions, steric and electrostatic forces play a crucial role in directing the regiochemical outcome.

Steric Effects: The trimethylsilyl group is sterically demanding. In both metal-catalyzed and metal-free cycloadditions, this bulky group will disfavor the formation of a transition state where it is placed in close proximity to the substituent on the azide. This steric hindrance often directs the incoming azide to the less hindered face of the alkyne, strongly influencing which regioisomer is formed. For instance, in a CuAAC reaction, the presence of a bulky group on the alkyne can favor the formation of the 5-substituted triazole. nih.gov

Electrostatic Effects: The bromo substituent makes the adjacent carbon atom electron-deficient (electrophilic). This electronic polarization of the alkyne bond influences the approach of the azide dipole. The terminal nitrogen of the azide is nucleophilic and will preferentially attack the more electrophilic carbon of the alkyne. This electrostatic attraction can reinforce or compete with the directing effects predicted by FMO theory and steric hindrance.

Table 2: Predicted Directing Effects of Substituents in Triazole Synthesis

EffectTrimethylsilyl (TMS) GroupBromo Group
Electronic Electron-donating (hyperconjugation), π-acceptor (d-orbitals)Strongly electron-withdrawing (inductive effect)
Steric High steric bulkModerate steric bulk
Predicted Influence Favors substitution at the adjacent (5-position) carbon due to steric repulsion.Favors nucleophilic attack at the attached (4-position) carbon due to its electrophilic nature.

Computational analysis of transition states (TS) provides the most definitive insight into reaction mechanisms and selectivity. By calculating the activation energies (energy barriers) for all possible reaction pathways, the kinetically favored product can be identified. mdpi.com

For the formation of 4-bromo-5-(trimethylsilyl)-1,2,3-triazole, a transition state analysis would involve:

Mapping Reaction Pathways: Identifying the transition state structures for the formation of both the 1,4- and 1,5-regioisomers (relative to the azide's R-group).

Calculating Activation Energies: Using DFT methods to calculate the free energy of activation (ΔG‡) for each pathway. The pathway with the lowest activation energy will be the dominant one.

Analyzing TS Geometry: Examining the geometry of the lowest-energy transition state to understand the key interactions (e.g., bond lengths, angles, steric clashes) that stabilize it over others.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Probing of 4 Bromo 5 Trimethylsilyl 2h 1,2,3 Triazole Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Isomer Differentiation and Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like substituted 1,2,3-triazoles. ipb.ptresearchgate.netijbr.com.pk The increasing complexity of synthetic derivatives requires the application of both one-dimensional and advanced two-dimensional NMR techniques to resolve ambiguities and confirm structures with high precision. ipb.ptresearchgate.net For triazole systems, which can exist as different regioisomers and tautomers, NMR provides critical data for definitive assignment. nih.gov

13C NMR Chemical Shift Analysis for Regioisomeric Assignment in Substituted Triazoles

Carbon-13 NMR (¹³C NMR) spectroscopy is particularly powerful for distinguishing between regioisomers of substituted triazoles. The chemical shifts of the carbon atoms within the triazole ring are highly sensitive to the electronic environment, which is directly influenced by the position and nature of the substituents.

In the case of 1,2,3-triazoles, the chemical shifts of the C4 and C5 carbons provide a clear diagnostic marker for the substitution pattern. For instance, the attachment of an electron-withdrawing or electron-donating group, or a bulky group like trimethylsilyl (B98337), will cause a predictable upfield or downfield shift in the resonance of the directly attached carbon and, to a lesser extent, the adjacent carbon.

Research on various substituted triazoles has established characteristic chemical shift ranges for the ring carbons. Typically, the carbon atoms of the 1,2,3-triazole ring resonate between δ 123–133 ppm and δ 143–144 ppm. researchgate.net More specific studies on triazole-thione derivatives have identified the C5 carbon (adjacent to the sulfur) at approximately δ 162-167 ppm and the C3 carbon at around δ 148-149 ppm. nepjol.info This significant difference allows for straightforward assignment.

When distinguishing between, for example, a 1,4-disubstituted and a 1,5-disubstituted triazole, the ¹³C NMR spectrum is definitive. The distinct electronic effects of the substituents at the N1, C4, and C5 positions lead to unique sets of chemical shifts for the C4 and C5 carbons in each isomer. By comparing experimentally observed shifts with values from known compounds or theoretical calculations, an unambiguous regioisomeric assignment can be made. nih.govsemanticscholar.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Regioisomeric Triazole Ring Carbons.
Compound TypeTriazole C4 (ppm)Triazole C5 (ppm)Reference Compound/Study
1,4-Disubstituted 1,2,3-Triazole~123.5 - 132.7~143.1 - 143.8General 1,2,3-Triazoles researchgate.net
4-Amino-5-(aryl)-4H-1,2,4-triazole-3-thioneNot Applicable (N4)~166.5Triazole-thione Derivatives nepjol.info
Angular Triazolo[4,3-a]quinazolineData specific to fused ring systemDistinguished from linear isomer by distinct shifts nih.gov

Advanced 2D NMR Techniques for Complex Molecular Structure Confirmation

While ¹³C NMR is excellent for assigning substitution patterns, complex molecular structures often require confirmation using advanced two-dimensional (2D) NMR techniques. These experiments reveal through-bond and through-space correlations between nuclei, providing a complete picture of the molecular framework.

For derivatives of 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole, several 2D NMR experiments are particularly informative:

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For example, an HMBC experiment on a this compound derivative would show a correlation between the protons of the trimethylsilyl (TMS) group and the C5 carbon of the triazole ring, confirming the attachment of the TMS group at this position. It can also be used to definitively link substituents on the nitrogen atom to the C4 and C5 carbons of the ring, which is invaluable for distinguishing isomers. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, revealing through-space correlations. This is particularly useful for determining the stereochemistry and preferred conformation of flexible side chains attached to the triazole ring. nih.gov

The combined application of these techniques provides irrefutable evidence for the proposed structure, leaving no ambiguity regarding connectivity or isomeric form. ipb.ptnih.gov

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. Its exceptional sensitivity makes it ideal for detecting low-abundance species, such as the reactive intermediates that are often key to understanding reaction mechanisms. rsc.orgnih.gov In the context of synthesizing or modifying this compound derivatives, MS can be used to monitor the progress of a reaction by observing the disappearance of reactants and the appearance of products in real-time. copernicus.org

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Mechanistic Pathway Elucidation

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov This makes it perfectly suited for analyzing thermally labile molecules and non-covalent complexes. When coupled with tandem mass spectrometry (MS/MS), ESI becomes a powerful tool for probing molecular structure and elucidating reaction pathways. nih.govrsc.org

In an ESI-MS/MS experiment, a specific ion of interest (a "precursor ion"), such as the protonated molecule [M+H]⁺ of a triazole derivative, is selected in the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. nih.gov The resulting "product ions" are then analyzed, generating a fragmentation spectrum.

This fragmentation pattern serves as a molecular fingerprint, providing rich structural information. The fragmentation pathways of substituted triazoles can reveal:

The sequence of bond cleavages , which helps to confirm the connectivity of the molecule. For example, the loss of a trimethylsilyl group or a bromine atom would produce characteristic neutral loss signals.

The stability of different parts of the molecule.

The presence of specific functional groups.

By analyzing reaction mixtures at different time points, ESI-MS/MS can be used to identify transient intermediates. nih.gov The fragmentation spectrum of a suspected intermediate can be used to confirm its structure, providing direct evidence for a proposed reaction mechanism. nih.govdoi.org This approach has been successfully used to study the isomerization and transformation of triazole and related azole systems in the gas phase, which can mimic transformations occurring in solution. nih.gov

Table 2: Predicted ESI-MS Adducts for this compound (Molecular Formula: C₅H₁₀BrN₃Si, Monoisotopic Mass: 218.98274 Da).
AdductCalculated m/z
[M+H]⁺219.99002
[M+Na]⁺241.97196
[M+K]⁺257.94590
[M-H]⁻217.97546
Data sourced from PubChem. uni.lu

Strategic Applications of 4 Bromo 5 Trimethylsilyl 2h 1,2,3 Triazole As a Chemical Building Block

Modular Synthesis of Polysubstituted 1,2,3-Triazoles

The structural framework of 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is ideally suited for the modular construction of polysubstituted 1,2,3-triazoles. The differential reactivity of the C-Br and C-Si bonds, combined with the ability to substitute the N-H proton of the triazole ring, enables a programmed approach to introduce various substituents at the N2, C4, and C5 positions.

The compound serves as a common intermediate for the systematic synthesis of diversely substituted triazoles through a series of regioselective reactions. The synthetic pathway typically begins with the alkylation or arylation of the N-H group, which predominantly occurs at the N2 position. This initial step yields a 2-substituted-4-bromo-5-(trimethylsilyl)-1,2,3-triazole.

From this common N2-substituted intermediate, further diversification can be achieved by targeting the C4 and C5 positions:

Synthesis of 2,4-Disubstituted Triazoles: The bromine atom at the C4 position can be selectively replaced through various cross-coupling reactions, such as Suzuki or Stille coupling, to introduce an aryl or alkyl group. Subsequent removal of the trimethylsilyl (B98337) group at the C5 position under mild conditions (e.g., using a fluoride (B91410) source like TBAF) yields a 2,4-disubstituted 1,2,3-triazole.

Synthesis of 2,5-Disubstituted Triazoles: Alternatively, the trimethylsilyl group can be replaced first. For example, ipso-substitution of the TMS group can be achieved through electrophilic halogenation (e.g., with ICl) to install an iodine atom, which is more reactive in certain cross-coupling reactions than the bromine at C4. Following this, reduction of the C4-bromo group (e.g., via hydrogenation) would lead to a 2,5-disubstituted triazole.

Synthesis of 2,4,5-Trisubstituted Triazoles: A fully substituted triazole can be obtained by sequential functionalization of both the C4 and C5 positions. For instance, after N2-alkylation, a Suzuki coupling can be performed at the C4-bromo position, followed by a second, different cross-coupling reaction at the C5 position after converting the TMS group into a more reactive handle like an iodo or boronic ester group.

This stepwise approach, summarized in the table below, allows for precise control over the substitution pattern, making it a powerful tool for creating specific triazole isomers that would be difficult to access through traditional cycloaddition methods.

Substitution Step Reaction Intermediate/Product Type
1. N-Substitution Alkylation/Arylation of the N-H group2-Substituted-4-bromo-5-(trimethylsilyl)-1,2,3-triazole
2. C4-Substitution Suzuki, Stille, or other cross-coupling at the C-Br bond2,4-Disubstituted-5-(trimethylsilyl)-1,2,3-triazole
3. C5-Desilylation Fluoride-mediated removal of the TMS group2,4-Disubstituted-1,2,3-triazole
4. C5-Functionalization Conversion of C-Si to C-I, followed by cross-coupling2,4,5-Trisubstituted-1,2,3-triazole

Development of Complex Heterocyclic Systems and Advanced Molecular Scaffolds

The unique reactivity of this compound makes it an invaluable precursor for building complex heterocyclic systems and novel molecular scaffolds, which are central to drug discovery and chemical biology.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space efficiently. cam.ac.uk The orthogonal reactivity of the bromo and trimethylsilyl groups in the title compound is a key feature that can be exploited in DOS strategies. nih.gov Starting from this single, highly functionalized core, a vast library of compounds can be generated by systematically and combinatorially varying the substituents introduced at the N2, C4, and C5 positions.

This reagent-based approach to diversity allows for the rapid generation of molecules with distinct three-dimensional shapes and functionalities from a common starting material. nih.gov For example, a split-pool synthesis strategy could be employed where the core scaffold is first N-alkylated with a set of diverse alkyl halides. The resulting pool is then split and subjected to different C4-functionalization reactions (e.g., various boronic acids in a Suzuki coupling). Finally, after another split, the C5-TMS group can be removed or converted into another functional group, leading to an exponential increase in the number of unique compounds in the library.

The 1,2,3-triazole ring is not merely a passive linker; it is a stable, aromatic heterocycle with a significant dipole moment that can participate in hydrogen bonding and other non-covalent interactions. nih.gov These properties make it an excellent scaffold for building larger, functional molecular architectures. frontiersin.org this compound serves as an excellent starting point for such constructions.

The bromo and silyl (B83357) groups can act as handles to append other cyclic or acyclic structures. For instance, the bromine atom can be converted to an azide (B81097), which can then undergo a "click" reaction with an alkyne-containing molecule to attach a second heterocyclic ring. Similarly, the TMS group can be replaced with an alkyne, which can then be used in further cycloaddition reactions. This allows for the elaboration of the initial triazole core into more complex, fused, or multi-heterocyclic systems with tailored electronic and steric properties.

The 1,2,3-triazole moiety is increasingly used in the design of ligands for transition metal catalysis. wvu.edu Its nitrogen atoms can act as N-donors to coordinate with metal centers, and the ring itself is a robust and stable linker that is resistant to oxidation and hydrolysis. nih.gov The ability to introduce substituents at multiple positions allows for the fine-tuning of the ligand's electronic and steric environment.

This compound is a strategic precursor for synthesizing custom triazole-based ligands. The bromo and silyl groups can be replaced with moieties capable of metal coordination, such as phosphines, amines, or other heterocycles. For example, substitution of the bromine with a diphenylphosphine group and the TMS group with a pyridine ring could generate a P,N,N-pincer type ligand. wvu.edu Such ligands can stabilize metal catalysts, like palladium or nickel, enhancing their activity and selectivity in cross-coupling reactions. wvu.edu The modular synthesis enabled by this building block allows for the creation of a library of ligands, which can be screened to find the optimal catalyst for a specific organic transformation.

Integration into Advanced Materials Science (Focus on Synthetic Utility as a Precursor)

The unique electronic properties of the 1,2,3-triazole ring—including its large dipole moment and electron-deficient nature—make it an attractive component for advanced functional materials. lifechemicals.com Triazole-containing compounds have found applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), as well as in the development of specialized polymers. rsc.orggoogle.comresearchgate.net

As a precursor, this compound provides the synthetic handles needed to incorporate the triazole core into these materials. For instance, in the synthesis of materials for OLEDs, the bromo and silyl groups can be replaced by larger aromatic or heteroaromatic systems through cross-coupling reactions. This allows for the construction of conjugated molecules with tailored HOMO/LUMO energy levels, high thermal stability, and good charge-transport properties, which are essential for efficient light emission. rsc.orgresearchgate.neted.ac.uk

Furthermore, this building block can be used to synthesize functional monomers for polymerization. By converting the bromo and silyl groups into polymerizable functionalities (e.g., vinyl or ethynyl groups), the triazole unit can be integrated into the backbone of a polymer. The resulting poly-1,2,3-triazoles can exhibit interesting properties, such as enhanced thermal stability, specific ion-binding capabilities, or utility as whitening agents for thermoplastic resins. lifechemicals.com The synthetic accessibility provided by the bromo and silyl handles is crucial for the rational design and creation of these next-generation materials.

Following a comprehensive search of available scientific literature, there is currently no specific information on the use of This compound as a chemical building block for the synthesis of triazole-containing monomers and polymers for functional materials, as outlined in the requested article structure.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole?

A cycloaddition strategy using substituted acetylenes and azides is a viable approach. For example, Gilardi et al. synthesized a structurally similar compound, 4-(trimethylsilyl)-5-nitro-1,2,3-triazole, via a [3+2] cycloaddition between 1-nitro-2-(trimethylsilyl)acetylene and trimethylsilyl azide . Alternatively, bromination of pre-formed triazoles could be explored. Evidence from bromination studies of triazolothiazoles (e.g., 2-bromo-1-(thiazol-5-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone) suggests that electrophilic bromination reagents under controlled conditions may introduce the bromo substituent regioselectively .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and integration ratios. For example, triazole derivatives in exhibited distinct aromatic proton shifts (δ 7.2–8.5 ppm) and trimethylsilyl group signals (δ ~0.3 ppm for Si(CH3)3) .
  • IR Spectroscopy : To identify functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹).
  • Elemental Analysis : To verify purity (>95% match between calculated and observed C/H/N content) .
  • Melting Point : Comparative data (e.g., 141–143°C for structurally related triazoles ) can validate synthetic success.

Q. How can researchers optimize reaction conditions for introducing the trimethylsilyl group?

Trimethylsilyl groups are typically introduced via silylation reagents (e.g., trimethylsilyl chloride) under anhydrous conditions. Catalysts like triethylamine or DMAP may enhance reactivity. Solvent choice (e.g., DMF or THF) and temperature (reflux vs. room temperature) should be optimized to minimize side reactions, as demonstrated in triazole functionalization studies .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 4,5-disubstituted triazoles be addressed?

Regioselectivity in triazole synthesis is influenced by steric and electronic factors. Click chemistry using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures high regioselectivity for 1,4-disubstituted triazoles. For 2H-triazoles (as in the target compound), alternative catalysts (e.g., ruthenium) or strain-promoted reactions may be required . Computational tools (e.g., DFT calculations) can predict regiochemical outcomes by analyzing transition-state energies .

Q. What strategies are effective for analyzing electronic effects of bromo and trimethylsilyl substituents on triazole reactivity?

  • Electron-Withdrawing Bromine : Reduces electron density at the triazole ring, enhancing electrophilic substitution at adjacent positions.
  • Trimethylsilyl Group : Acts as a bulky, electron-donating group, influencing steric accessibility and π-stacking interactions.
    Combined spectroscopic (NMR chemical shifts) and computational (Mulliken charge analysis) studies can quantify these effects. For example, crystallographic data from related triazoles (e.g., 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole) reveal how substituents alter molecular packing .

Q. How can researchers evaluate the biological activity of this compound?

  • Tubulin Polymerization Assays : To assess anticancer potential, as demonstrated for cis-constrained triazole analogues of combretastatin A-4 .
  • Cytotoxicity Screening : Use panels of human tumor cell lines (e.g., NCI-60) to identify growth inhibition profiles.
  • Molecular Docking : Predict binding interactions with biological targets (e.g., tubulin’s colchicine-binding site) using software like AutoDock Vina .

Q. What methodologies are suitable for studying its potential in energetic materials?

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition temperatures. For example, alkali metal coordination polymers of 4,5-bis(tetrazol-5-yl)-2H-1,2,3-triazole exhibited decomposition >200°C, suitable for pyrotechnic applications .
  • Detonation Performance : Computational modeling (e.g., EXPLO5 software) predicts detonation velocity (D) and pressure (P) based on heats of formation and crystal density.

Q. How can structural contradictions in spectroscopic vs. crystallographic data be resolved?

X-ray crystallography provides definitive structural confirmation. For example, crystal structures of 4-(benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole resolved ambiguities in NMR assignments by revealing non-planar conformations and hydrogen-bonding networks . Discrepancies between experimental and calculated spectra should prompt re-evaluation of solvent effects or dynamic processes (e.g., ring puckering).

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., HPLC purity checks alongside NMR). For conflicting crystallographic and spectroscopic data, prioritize crystallography for structural resolution .
  • Experimental Design : Use fractional factorial designs to optimize multi-variable synthesis parameters (e.g., solvent, catalyst, temperature) .

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